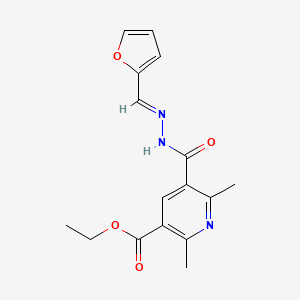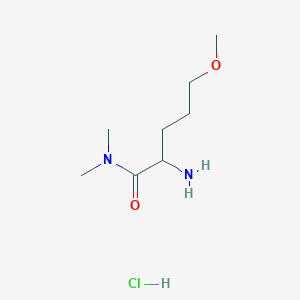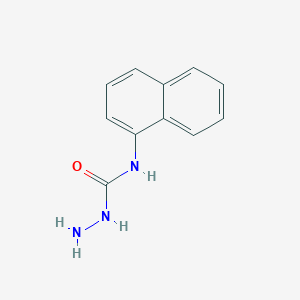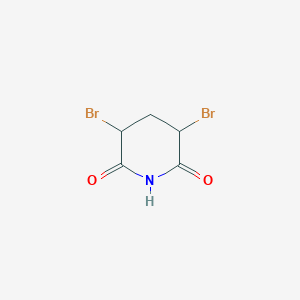![molecular formula C9H9FN2O5S B2714872 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene CAS No. 2411291-54-6](/img/structure/B2714872.png)
1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene, also known as AFOSB, is a chemical compound that has been studied for its potential applications in scientific research.
科学研究应用
1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene has been studied for its potential applications in a variety of scientific research areas, including cancer, inflammation, and neurological disorders. One study found that 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene inhibited the growth of human breast cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. Another study found that 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene reduced inflammation in a mouse model of acute lung injury, suggesting that it may have potential as an anti-inflammatory agent. Additionally, 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene has been studied for its potential applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用机制
The exact mechanism of action of 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. One study found that 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene inhibited the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in inflammation and other cellular processes. Another study found that 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene inhibited the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene has been shown to have a variety of biochemical and physiological effects, depending on the specific application and experimental conditions. For example, one study found that 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene reduced the expression of inflammatory cytokines in a mouse model of acute lung injury, suggesting that it may have anti-inflammatory effects. Another study found that 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene increased the activity of certain enzymes involved in the synthesis of neurotransmitters, suggesting that it may have potential applications in neurological disorders.
实验室实验的优点和局限性
1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene has several advantages as a research tool, including its relatively simple synthesis method and its potential applications in a variety of research areas. However, there are also some limitations to its use in lab experiments. For example, 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene is relatively unstable and can degrade over time, which can affect its activity and reproducibility. Additionally, 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene. One area of interest is the development of more stable and potent analogs of 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene, which could have increased efficacy and fewer limitations for lab experiments. Another area of interest is the exploration of 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene's potential applications in additional research areas, such as metabolic disorders and infectious diseases. Finally, further research is needed to fully understand the mechanism of action of 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene and its potential for clinical applications.
合成方法
1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene can be synthesized through a multistep process starting with 4-fluorobenzoic acid. The acid is reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with ethylenediamine to form the amide. The amide is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with sodium sulfite to form 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene.
属性
IUPAC Name |
1-[(2-amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O5S/c10-18(15,16)17-7-3-1-6(2-4-7)9(14)12-5-8(11)13/h1-4H,5H2,(H2,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXNWPKJGCNNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Carbamoylmethyl)carbamoyl]phenyl sulfurofluoridate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2714791.png)
![1,1-Bis(4-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride](/img/structure/B2714793.png)
![6-Benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2714796.png)
![N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2714797.png)
![(3Z)-1-benzyl-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714798.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2714804.png)
![3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2714805.png)



